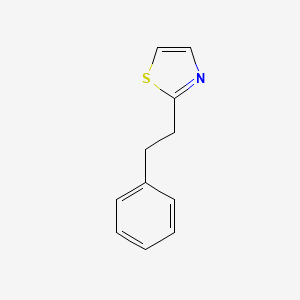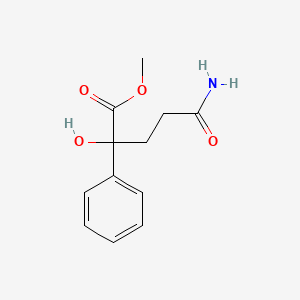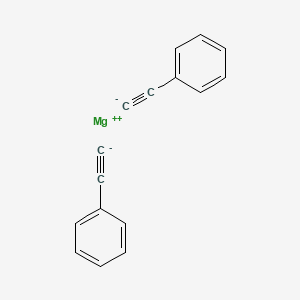
magnesium;ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;ethynylbenzene is an organometallic compound that combines magnesium with ethynylbenzene, a derivative of benzene with an ethynyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethynylbenzene typically involves the reaction of ethynylbenzene with a magnesium source, such as magnesium turnings, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Mg} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where ethynylbenzene is reacted with magnesium in a controlled environment to ensure high yield and purity. The process may include steps for purification and stabilization of the product to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes.
Applications De Recherche Scientifique
Magnesium;ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which magnesium;ethynylbenzene exerts its effects involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylbenzene: An organic compound with a similar benzene ring structure but with an ethyl group instead of an ethynyl group.
Phenylacetylene: A compound with a similar ethynyl group but without the magnesium component.
Uniqueness
Magnesium;ethynylbenzene is unique due to the presence of both the magnesium and ethynyl groups, which confer distinct reactivity and properties. This combination allows for unique applications in synthesis and materials science that are not possible with similar compounds.
Propriétés
Numéro CAS |
6928-78-5 |
|---|---|
Formule moléculaire |
C16H10Mg |
Poids moléculaire |
226.55 g/mol |
Nom IUPAC |
magnesium;ethynylbenzene |
InChI |
InChI=1S/2C8H5.Mg/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
Clé InChI |
QHKIXSAFZYMUNR-UHFFFAOYSA-N |
SMILES canonique |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


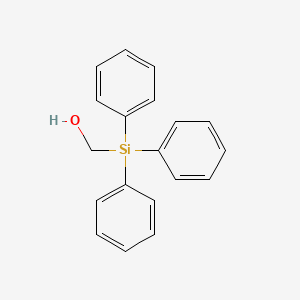
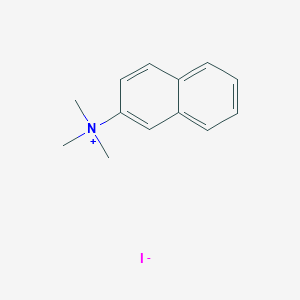
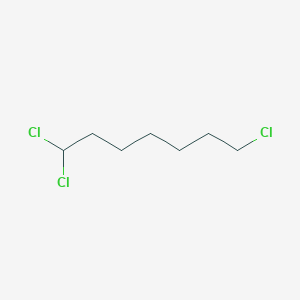
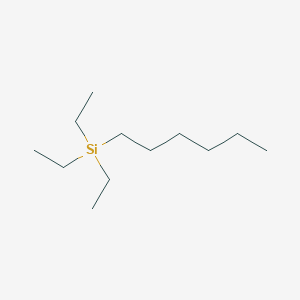
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
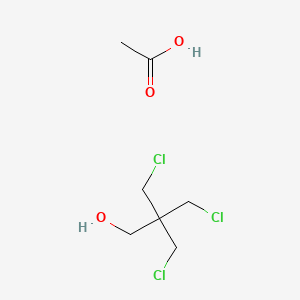


![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
